Arsine sulfide, ethyldiphenyl-

Description

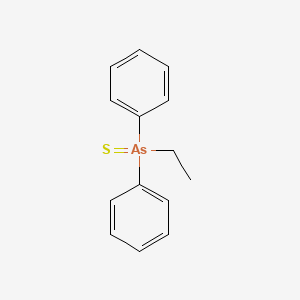

Arsine sulfide, ethyldiphenyl- (C14H15AsS) is an organoarsenic compound characterized by an arsenic atom bonded to an ethyl group, two phenyl rings, and a sulfur atom. It is synthesized via reactions involving ethyldichloroarsine or ethyl arsine oxide with hydrogen sulfide (H2S) under controlled conditions . This compound typically crystallizes as colorless leaflets or prisms, with a melting point of approximately 110°C, and exhibits solubility in organic solvents like carbon disulfide and ethanol but insolubility in water . Its stability in air contrasts with its thermal decomposition into arsenic trisulfide (As2S3) upon heating .

Properties

CAS No. |

51554-75-7 |

|---|---|

Molecular Formula |

C14H15AsS |

Molecular Weight |

290.26 g/mol |

IUPAC Name |

ethyl-diphenyl-sulfanylidene-λ5-arsane |

InChI |

InChI=1S/C14H15AsS/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

InChI Key |

IQSGBPCDYCQIKR-UHFFFAOYSA-N |

Canonical SMILES |

CC[As](=S)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsine sulfide, ethyldiphenyl- typically involves the reaction of ethyldiphenylarsine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{(C}_6\text{H}_5\text{)_2}\text{AsC}_2\text{H}_5 + \text{S} \rightarrow \text{(C}_6\text{H}_5\text{)_2}\text{AsS} \text{C}_2\text{H}_5 ]

Industrial Production Methods

Industrial production of high-purity arsenic compounds, including arsine sulfide, ethyldiphenyl-, involves several steps. These steps include the purification of raw materials, synthesis of intermediate compounds, and final product formation. Techniques such as sublimation and reduction are commonly used to achieve high purity levels .

Chemical Reactions Analysis

Oxidation Reactions

Ethyldiphenyl arsine sulfide undergoes oxidation under ambient or controlled conditions, forming arsenic oxides and sulfur-containing byproducts. Key pathways include:

-

Air Oxidation : Exposure to atmospheric oxygen leads to gradual oxidation, producing arsenic(III) oxide (As₂O₃) and ethyl disulfide (CH₂CH₃S–SCH₂CH₃) . This reaction is accelerated by light or catalytic surfaces (e.g., alumina) .

-

Strong Oxidants : Reactions with nitric acid (HNO₃) or potassium permanganate (KMnO₄) yield arsenic(V) derivatives, such as arsenic acid (H₃AsO₄), alongside sulfonic acids .

Table 1: Oxidation Products Under Varied Conditions

| Oxidizing Agent | Product (Arsenic) | Sulfur Byproduct |

|---|---|---|

| O₂ (air) | As₂O₃ | (CH₂CH₃S)₂ |

| HNO₃ | H₃AsO₄ | CH₃CH₂SO₃H |

| KMnO₄ (acidic) | H₃AsO₄ | SO₄²⁻ |

Condensation with Aldehydes

Similar to primary arsines, ethyldiphenyl arsine sulfide reacts with aldehydes in acidic media. For example, condensation with formaldehyde (HCHO) proceeds via:

-

Step 1 : Formation of a bis-α-hydroxy tertiary arsine intermediate.

-

Step 2 : Further dehydration yields tetrahydro-1,4,2,5-dioxdiarsine derivatives .

Mechanism :

-

(C₆H₅)₂As(S)CH₂CH₃ + 2RCHO → (C₆H₅)₂As(S)(CH(OH)R)₂

-

Intermediate → (C₆H₅)₂As–O–CHR–O–As(C₆H₅)₂ + 2RCH₂OH

This reaction is highly sensitive to temperature and catalyst presence (e.g., HCl), with optimal yields at 0–5°C .

Substitution Reactions

The sulfide group (–S–) acts as a nucleophilic site, enabling displacement reactions:

-

Halogenation : Treatment with Cl₂ or Br₂ replaces the sulfide with halides, forming (C₆H₅)₂As(X)CH₂CH₃ (X = Cl, Br).

-

Hydrolysis : In aqueous NaOH, the sulfide group is replaced by hydroxide, yielding (C₆H₅)₂As(OH)CH₂CH₃ and H₂S .

Table 2: Substitution Reactivity

| Reagent | Product | Byproduct |

|---|---|---|

| Cl₂ (gas) | (C₆H₅)₂As(Cl)CH₂CH₃ | SCl₂ |

| NaOH (aq) | (C₆H₅)₂As(OH)CH₂CH₃ | H₂S |

Thermal Decomposition

At elevated temperatures (>200°C), ethyldiphenyl arsine sulfide decomposes autocatalytically:

-

Primary Pathway :

(C₆H₅)₂As(S)CH₂CH₃ → As(s) + C₆H₅–C₆H₅ + CH₂=CH₂ + H₂S -

Secondary Pathway : Liberation of toxic arsine gas (AsH₃) occurs under reducing conditions .

Coordination Chemistry

The arsenic atom acts as a soft Lewis base, forming complexes with transition metals:

-

With Ag⁺ : Forms [Ag((C₆H₅)₂As(S)CH₂CH₃)₂]⁺ complexes, detectable via colorimetric assays (analogous to the Gutzeit test) .

-

With TiCl₄ : Competes with propylene for active sites in Ziegler-Natta catalysts, altering polymerization kinetics .

Environmental and Toxicological Degradation

Ethyldiphenyl arsine sulfide degrades in the environment via:

-

Hydrolysis : Releases H₂S and arsenic oxides, which undergo further oxidation to less toxic As(V) species .

-

Microbial Action : Soil bacteria convert the compound to dimethylarsinic acid (DMA) through methylation pathways.

Toxicity Mechanism :

-

Disrupts cellular electron transport chains via arsenic-mediated oxidative stress.

-

LD₅₀ (rat, oral): ~15 mg/kg (estimated from analogous organoarsenicals).

Scientific Research Applications

Arsine sulfide, ethyldiphenyl- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.

Industry: Utilized in the semiconductor industry for the production of high-purity arsenic compounds

Mechanism of Action

The mechanism of action of arsine sulfide, ethyldiphenyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt ion homeostasis, leading to cellular damage and hemolysis. It interacts with hemoglobin and other proteins, causing oxidative stress and membrane disruption .

Comparison with Similar Compounds

Unique Features of Ethyldiphenyl Arsine Sulfide

- Hybrid Reactivity: Combines the nucleophilic sulfur atom with arsenic’s electrophilic character, enabling participation in redox and substitution reactions absent in non-arsenic sulfides .

- Thermal Behavior : Unlike simpler sulfides, its decomposition pathway yields arsenic trisulfide, a material with semiconductor applications .

- Structural Versatility : The ethyl group enhances solubility in polar solvents compared to purely phenyl-substituted analogs, broadening its utility in synthetic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.